[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate
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Overview
Description
[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrrolidine ring and an acetate group attached to the methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents. One common method includes the use of pyrrolidine-2-carbaldehyde as a starting material, which undergoes a series of reactions including carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorosulfonyl group to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various substituted pyrrolidine derivatives.
Scientific Research Applications
[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate include:
- Pyrrolidin-2-ones
- 3-Iodopyrroles
- 2-Aminopyrimidine derivatives
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. Its chlorosulfonyl group provides distinct reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
[(2S)-1-chlorosulfonylpyrrolidin-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO4S/c1-6(10)13-5-7-3-2-4-9(7)14(8,11)12/h7H,2-5H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNABFWXNFMXZMD-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCN1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CCCN1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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